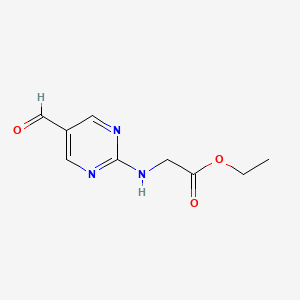

Ethyl N-(5-formylpyrimidin-2-YL)glycinate

描述

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Synthetic Chemistry

The pyrimidine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a structure of profound importance in chemistry and biology. Its most notable role is as a core component of the nucleobases cytosine, thymine, and uracil, which are fundamental building blocks of the nucleic acids DNA and RNA. This biological prevalence has cemented the pyrimidine ring as a "privileged scaffold" in medicinal chemistry.

Beyond their natural roles, synthetic pyrimidine derivatives have been the subject of intensive research, leading to the development of a wide array of therapeutic agents. Compounds incorporating the pyrimidine nucleus exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability of the pyrimidine ring to participate in hydrogen bonding and other intermolecular interactions allows for effective binding to biological targets, making it an attractive core for drug design. Consequently, the development of new synthetic methodologies to create functionalized pyrimidines remains a significant focus in contemporary organic chemistry.

Overview of Functionalized Pyrimidine Derivatives as Versatile Building Blocks

The true synthetic utility of the pyrimidine system is unlocked through functionalization—the strategic placement of various reactive groups onto the heterocyclic core. These functionalized pyrimidines serve as highly versatile building blocks, or "synthons," for the construction of more complex molecular architectures. By introducing substituents such as halogens, amino groups, or carbonyl groups, chemists can precisely control the subsequent chemical transformations.

These derivatives are employed in a multitude of synthetic applications, from the creation of novel pharmaceutical candidates to the development of advanced agrochemicals and functional materials. For example, halogenated pyrimidines are common precursors in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The inherent electron-withdrawing nature of the pyrimidine ring influences the reactivity of its substituents, a property that can be harnessed to direct synthetic outcomes. The strategic use of these pre-functionalized building blocks streamlines complex syntheses, providing efficient pathways to target molecules that would be difficult to access otherwise.

Rationale for Academic Research on Ethyl N-(5-formylpyrimidin-2-YL)glycinate within Pyrimidine Chemistry

The academic interest in this compound stems from its unique molecular architecture, which positions it as a highly valuable and multifunctional building block for advanced synthesis. The rationale for its investigation can be understood by dissecting its three key structural components: the pyrimidine core, the N-linked ethyl glycinate (B8599266) moiety, and the formyl group at the 5-position.

Firstly, the compound is built upon the well-established pyrimidine scaffold, immediately suggesting its potential as a precursor for biologically active molecules. Secondly, the attachment of an ethyl glycinate unit at the 2-position introduces an amino acid derivative. N-substituted amino acids with heterocyclic substituents are important precursors in combinatorial chemistry for the synthesis of peptidomimetics and other complex structures. mdpi.com However, the synthesis of such N-heteroaryl substituted amino acid derivatives can be challenging, often complicated by side reactions such as diketopiperazine formation, making the study of stable and versatile intermediates like this one particularly relevant. mdpi.com

Thirdly, and most significantly, the presence of a formyl (aldehyde) group at the C5-position provides a highly reactive and versatile chemical handle. This aldehyde functionality can participate in a wide range of chemical transformations, including:

Condensation reactions: To form Schiff bases, imines, or alkenes (e.g., via Wittig or Horner-Wadsworth-Emmons reactions).

Reductive amination: To introduce diverse amine-containing side chains.

Oxidation and reduction: To generate the corresponding carboxylic acid or alcohol, respectively.

Nucleophilic additions: To create new carbon-carbon bonds.

Therefore, this compound is not merely a simple pyrimidine derivative but a trifunctional synthon. It offers multiple, distinct reaction sites, allowing for sequential and controlled modifications. This makes it an ideal substrate for the generation of diverse molecular libraries in drug discovery programs, enabling the rapid exploration of chemical space around a privileged heterocyclic core. Research into its synthesis and reactivity provides fundamental knowledge for constructing complex, polyfunctional molecules with potential applications in medicinal chemistry and materials science.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 915920-21-7 fluorochem.co.uk |

| Molecular Formula | C₉H₁₁N₃O₃ fluorochem.co.uk |

| Molecular Weight | 209.205 g/mol fluorochem.co.uk |

| Physical State | Solid fluorochem.co.uk |

| Purity | ≥95.0% fluorochem.co.uk |

| InChI Key | DENBZDWRGVUDAI-UHFFFAOYSA-N fluorochem.co.uk |

| Canonical SMILES | CCOC(=O)CNC1=NC=C(C=O)C=N1 fluorochem.co.uk |

Structure

2D Structure

属性

IUPAC Name |

ethyl 2-[(5-formylpyrimidin-2-yl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-2-15-8(14)5-12-9-10-3-7(6-13)4-11-9/h3-4,6H,2,5H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENBZDWRGVUDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589786 | |

| Record name | Ethyl N-(5-formylpyrimidin-2-yl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-21-7 | |

| Record name | Ethyl N-(5-formylpyrimidin-2-yl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of Ethyl N 5 Formylpyrimidin 2 Yl Glycinate Derivatives

Reactivity Profiles of the Formyl Group on the Pyrimidine (B1678525) Scaffold

The formyl group at the C5 position of the pyrimidine ring is a key site for chemical modification. Its reactivity is significantly influenced by the electron-withdrawing nature of the diazine core, which enhances the electrophilicity of the aldehyde carbon. bhu.ac.in

Nucleophilic Addition and Condensation Reactions of Pyrimidine Carbaldehydes

The carbonyl carbon of the formyl group is sp2 hybridized and highly susceptible to attack by nucleophiles. libretexts.org In the initial step of nucleophilic addition, the nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of this carbon from sp2 to sp3 and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated to yield an alcohol.

This reactivity allows for a wide array of condensation reactions. Primary amines, for instance, react with pyrimidine carbaldehydes to form Schiff bases (imines), while hydroxylamine (B1172632) and hydrazines yield oximes and hydrazones, respectively. These reactions are fundamental in creating more complex molecular architectures. The electron-deficient character of the pyrimidine ring facilitates these additions by stabilizing the developing negative charge on the oxygen atom in the transition state.

| Reactant | Nucleophile | Product Type | General Conditions |

| Pyrimidine-5-carbaldehyde | Primary Amine (R-NH₂) | Imine (Schiff Base) | Mild acid or base catalysis |

| Pyrimidine-5-carbaldehyde | Hydroxylamine (NH₂OH) | Oxime | Typically in a buffered solution |

| Pyrimidine-5-carbaldehyde | Hydrazine (B178648) (N₂H₄) | Hydrazone | Often in an alcoholic solvent |

| Pyrimidine-5-carbaldehyde | Semicarbazide (NH₂NHCONH₂) | Semicarbazone | Acidic conditions |

This table presents typical nucleophilic condensation reactions involving a formyl group on a pyrimidine scaffold.

Reductive and Oxidative Transformations of Formyl-Substituted Pyrimidines

The formyl group on the pyrimidine ring can undergo both reduction and oxidation to yield other important functional groups.

Reduction: The aldehyde can be readily reduced to a primary alcohol (a hydroxymethyl group) using common reducing agents. Mild reagents such as sodium borohydride (B1222165) (NaBH₄) are often sufficient for this transformation, selectively reducing the aldehyde without affecting the pyrimidine ring itself. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. Due to their relatively low aromaticity compared to pyridine (B92270), pyrimidines can be reduced more easily, potentially leading to tetrahydro-pyrimidine derivatives under certain conditions with borohydrides. researchgate.net

Oxidation: Conversely, the formyl group can be oxidized to a carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O). The resulting pyrimidine-5-carboxylic acid is a versatile intermediate for further modifications, such as amide bond formation. The oxidation of formyl groups is a key step in the metabolism and transformation of various purine (B94841) and pyrimidine derivatives within biological systems. nih.gov In some contexts, oxidative processes can also lead to aromatization of partially reduced pyrimidine ring systems. mdpi.comresearchgate.net

| Transformation | Reagent(s) | Product Functional Group |

| Reduction | Sodium borohydride (NaBH₄) | Hydroxymethyl (-CH₂OH) |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Hydroxymethyl (-CH₂OH) |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Oxidation | Silver Oxide (Ag₂O) / Tollens' Reagent | Carboxylic Acid (-COOH) |

This table summarizes common reductive and oxidative transformations of the formyl group on formyl-substituted pyrimidines.

Transformations Involving the Glycinate (B8599266) Moiety in Pyrimidine Conjugates

The ethyl glycinate moiety attached at the C2 position provides a secondary amine and an ester group, both of which are amenable to a variety of chemical transformations for derivatization and construction of more complex heterocyclic systems.

Intramolecular Cyclization Reactions and Annulation Pathways

The proximity of the nucleophilic secondary amine of the glycinate chain to the electrophilic formyl group at C5 presents the possibility of intramolecular cyclization. Depending on the reaction conditions, an intramolecular nucleophilic attack of the amine on the aldehyde could initiate a cyclization cascade, potentially leading to the formation of fused bicyclic systems. Such reactions are a powerful strategy for building molecular complexity.

Furthermore, the glycinate moiety itself can be prone to self-condensation reactions. For example, attempts to synthesize ethyl N-(pyrimidin-2-yl)glycinate via the reaction of 2-chloropyrimidine (B141910) and ethyl glycinate have been shown to result in the predominant formation of diketopiperazine, an intermolecular self-condensation product of the amino acid ester. mdpi.com This highlights the inherent reactivity of the glycinate portion, which could be harnessed for intramolecular annulation pathways under appropriate conditions, possibly by tethering it to another reactive site on the pyrimidine ring.

Ester and Amide Modifications for Derivatization

The ethyl ester of the glycinate side chain is a versatile handle for derivatization. granthaalayahpublication.orgsemanticscholar.org

Ester Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N-(5-formylpyrimidin-2-yl)glycine. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., DCC, EDC) to form a diverse library of amide derivatives.

Amidation/Transesterification: Alternatively, the ester can be directly converted to an amide by heating with an amine (aminolysis) or transformed into a different ester via transesterification by reaction with another alcohol in the presence of an acid or base catalyst. These modifications are crucial for altering the physicochemical properties of the parent molecule, such as solubility, stability, and biological activity. The synthesis of various amide derivatives from ethyl glycinate by coupling it with different amino-heterocycles has been well-documented. granthaalayahpublication.orgsemanticscholar.org

Pyrimidine Ring Transformations and Skeletal Reorganizations

The pyrimidine ring itself, particularly when activated, can undergo ring-opening and recyclization reactions in the presence of strong nucleophiles, leading to different heterocyclic systems. This process, known as a degenerate ring transformation, involves the cleavage of the pyrimidine ring followed by a rearrangement and re-closure to form a new ring structure. researchgate.net

For instance, pyrimidine has been shown to convert into 5-ethyl-2-methylpyridine (B142974) when heated with aqueous methylamine (B109427) or ammonia. researchgate.netwur.nl The mechanism for such transformations often involves nucleophilic addition to an electrophilic carbon on the pyrimidine ring (e.g., C4 or C6), followed by ring opening. The resulting open-chain intermediate can then recyclize in a different manner to afford a new heterocyclic scaffold. The presence of substituents like the formyl and glycinate groups on the starting pyrimidine can influence the course of these transformations, potentially directing the reaction toward novel and complex skeletal reorganizations. In some cases, reactions with dinucleophiles can lead to the formation of fused pyrimidine systems, such as the synthesis of a mdpi.comwur.nlacs.orgtriazolo[1,5-a]pyrimidine from a 2-formyl sugar derivative. mdpi.com

Deconstruction-Reconstruction Strategies for Pyrimidine Cores

A powerful approach for the diversification of complex pyrimidine-containing molecules is the deconstruction-reconstruction strategy. nih.govnih.gov This method allows for the rebuilding of the pyrimidine skeleton or its transformation into entirely different heterocyclic systems, providing access to analogues that are difficult to synthesize through traditional methods. nih.govdigitellinc.com

The core principle of this strategy involves the activation of the pyrimidine ring, followed by its cleavage to generate a versatile synthetic intermediate. A common activation method is the conversion of the pyrimidine into an N-arylpyrimidinium salt. This activation sufficiently lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making it susceptible to nucleophilic attack and subsequent ring-opening. nih.gov The cleavage of these pyrimidinium salts typically yields a three-carbon iminoenamine or a vinamidinium salt building block. nih.govresearchgate.net

These intermediates are surrogates of 1,3-dicarbonyl compounds and can be used in a variety of well-established cyclization reactions. nih.govresearchgate.net By reacting the iminoenamine intermediate with different reagents, chemists can reconstruct a modified pyrimidine ring or synthesize other heterocycles, such as various azoles (e.g., pyrazoles, 1,2-oxazoles). nih.govnih.gov This sequence of activation, deconstruction, and reconstruction allows for significant structural diversification late in a synthetic sequence. nih.gov

For instance, a pyrimidine can be transformed into its pyrimidinium salt, cleaved with a nucleophile like pyrrolidine (B122466) to form a vinamidinium salt, which can then react with ketone-derived enolates and an ammonium (B1175870) source to construct a substituted pyridine. nih.gov This highlights the utility of the strategy in not just modifying the original scaffold but in performing complete skeletal replacement. nih.govdigitellinc.com

Table 1: Overview of Deconstruction-Reconstruction Strategy

| Step | Description | Key Intermediates | Potential Products |

|---|---|---|---|

| Activation | Conversion of the pyrimidine to a more reactive species. | N-Arylpyrimidinium salt, N-Triflylpyrimidinium salt. | Activated pyrimidine. |

| Deconstruction | Nucleophilic attack and cleavage of the activated pyrimidine ring. | Iminoenamine, Vinamidinium salt. | Three-carbon building block. |

| Reconstruction | Cyclization of the intermediate with various reagents. | - | Substituted Pyrimidines, Pyrazoles, Pyridines, 1,2-Oxazoles. |

Ring Contraction and Expansion Reactions (e.g., Pyrimidine to Pyrazole (B372694), Pyridine)

The pyrimidine framework can undergo profound structural changes through ring contraction and expansion reactions, which are specific manifestations of skeletal editing. These transformations allow for the conversion of the six-membered diazine core into other valuable five- or six-membered heterocycles. chinesechemsoc.orgnih.gov

Pyrimidine to Pyrazole (Ring Contraction): A notable ring contraction is the conversion of pyrimidines into pyrazoles, which represents a formal carbon deletion. nih.gov While early methods required harsh conditions, such as heating pyrimidine with hydrazine at 200°C, modern approaches achieve this transformation under much milder conditions. researchgate.netescholarship.org A key innovation is the activation of the pyrimidine ring, for example, through N-triflylation with triflic anhydride (B1165640) (Tf₂O). nih.govalfa-chemistry.com This activation step significantly lowers the LUMO of the pyrimidine, facilitating nucleophilic attack by hydrazine at room temperature. nih.gov

The proposed mechanism involves the initial N-triflylation, followed by nucleophilic attack of hydrazine, typically at the C6 position. This leads to a ring-opened intermediate that subsequently cyclizes and eliminates a one-carbon fragment to form the pyrazole ring. alfa-chemistry.comwur.nl This method is tolerant of a wide range of functional groups and allows for the regioselective introduction of substituents on the resulting pyrazole. nih.gov The reaction of 5-formyluracil (B14596) derivatives with hydrazines to yield 4-allophanoylpyrazoles is another documented example of this type of ring contraction. rsc.org

Pyrimidine to Pyridine (Ring Expansion/Transformation): The transformation of a pyrimidine into a pyridine ring is a powerful skeletal editing tool that involves a "two-atom swap" (C–N to C–C). chinesechemsoc.orgchinesechemsoc.org This conversion can be achieved through a Dimroth rearrangement pathway. chinesechemsoc.org The process is typically initiated by activating the pyrimidine with an agent like triflic anhydride. The activated pyrimidinium salt is then attacked by a nucleophile, such as a silyl (B83357) enol ether, at an electron-deficient carbon (e.g., C6). chinesechemsoc.orgchinesechemsoc.org This is followed by a sequence of ring-opening, bond rotation, and ring-closure to yield the thermodynamically more stable pyridine ring. chinesechemsoc.org This one-pot strategy proceeds under mild conditions and has been applied to the late-stage functionalization of complex, biologically active molecules. chinesechemsoc.org The transformation can also be viewed as a type of deconstruction-reconstruction, where the pyrimidine is cleaved and then reassembled with a new carbon fragment to form the pyridine ring. nih.govwur.nl

Table 2: Examples of Pyrimidine Ring Transformations

| Transformation | Reagents/Conditions | Mechanism Highlights | Ref. |

|---|

| Pyrimidine → Pyrazole | 1. Tf₂O, 23°C 2. Hydrazine hydrate, 35°C, 1,4-dioxane (B91453) | N-Triflylation activation, nucleophilic attack by hydrazine, ring-opening, cyclization, and C-fragment elimination. | nih.govalfa-chemistry.com | | Pyrimidine → Pyridine | 1. Tf₂O 2. Silyl enol ether | N-Triflylation activation, nucleophilic attack at C6, Dimroth rearrangement (ring-opening/ring-closure). | chinesechemsoc.orgchinesechemsoc.org |

Skeletal Editing Methodologies for Pyrimidine Derivatives

Skeletal editing is a modern synthetic strategy that focuses on the precise modification of a molecule's core framework by inserting, deleting, or exchanging atoms. rsc.org This approach offers a powerful alternative to traditional peripheral functionalization (e.g., C-H activation) by enabling rapid diversification of the central heterocyclic scaffold. nih.gov For pyrimidines, skeletal editing encompasses the deconstruction-reconstruction and ring transformation reactions discussed previously, as well as other related processes.

A central mechanistic pathway that underpins many of these transformations is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This process is distinct from a standard SNAr reaction. In the ANRORC mechanism, a nucleophile adds to the heterocyclic ring, inducing the opening of the ring to form an acyclic intermediate. This intermediate then undergoes a subsequent intramolecular ring closure to form a new heterocyclic ring, often with the expulsion of a fragment from the original ring. wikipedia.org Isotope labeling studies have provided definitive evidence for this pathway by showing that an internal ring atom (e.g., nitrogen) can be displaced to an external position in the final product. wikipedia.orgacs.org

The ANRORC process and related skeletal editing strategies can be categorized based on the net transformation:

Nitrogen or Carbon Deletion: As seen in the pyrimidine-to-pyrazole conversion. nih.govrsc.org

Carbon-Nitrogen Exchange: As demonstrated in the pyrimidine-to-pyridine transformation. chinesechemsoc.orgrsc.org

These methodologies are often initiated by activating the pyrimidine ring to make it more susceptible to nucleophilic attack, which is the first step in both the ANRORC and deconstruction-reconstruction pathways. nih.govrsc.org The ability to edit the molecular skeleton directly provides a transformative tool for medicinal chemistry and drug discovery, allowing chemists to navigate chemical space more efficiently. researchgate.netchinesechemsoc.org

Nucleophilic Aromatic Substitution (SNAr) on Functionalized Pyrimidines

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms at the 2-, 4-, and 6-positions electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, especially when a good leaving group (e.g., a halogen) is present at one of these positions. echemi.comwikipedia.org

The regioselectivity of SNAr reactions on substituted pyrimidines is a critical consideration. For a generic pyrimidine ring, nucleophilic attack is favored at the 2-, 4-, and 6-positions because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the ring nitrogen atoms, which provides significant stabilization. echemi.comstackexchange.com Attack at the 5-position does not allow for this stabilization and is therefore disfavored. echemi.com

In di- or tri-substituted pyrimidines, the outcome of the reaction depends on a combination of electronic and steric factors:

Electronic Effects: The presence of other electron-withdrawing groups on the ring enhances its electrophilicity and facilitates the SNAr reaction. Conversely, electron-donating groups can decrease reactivity. The relative stability of the possible Meisenheimer intermediates often dictates the site of attack. For 2,4-dichloropyrimidines, substitution is frequently selective for the C4 position. wuxiapptec.com

Steric Effects: Bulky substituents adjacent to a potential reaction site can hinder the approach of the nucleophile, directing it to a less sterically encumbered position. wuxiapptec.com

Nucleophile Identity: The nature of the nucleophile can also influence regioselectivity. For example, while many nucleophiles preferentially attack the C4 position of 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity. nih.gov

For a molecule like Ethyl N-(5-formylpyrimidin-2-YL)glycinate, if a leaving group were present at the 4- or 6-position, the electron-withdrawing nature of the 5-formyl group would further activate the ring toward SNAr, with the precise regioselectivity depending on the specific reaction conditions and the nucleophile employed. wuxiapptec.comnih.gov

Table 3: Factors Influencing SNAr Regioselectivity on Pyrimidines

| Factor | Influence on Nucleophilic Attack | Example |

|---|---|---|

| Position on Ring | C2, C4, and C6 are activated due to proximity to ring nitrogens, allowing charge delocalization in the intermediate. C5 is deactivated. | Nucleophilic attack on chloropyrimidines occurs at positions 2, 4, or 6. |

| Ring Substituents | Electron-withdrawing groups (EWGs) at C5 enhance reactivity at C4/C6. Electron-donating groups (EDGs) can alter selectivity. | A 5-nitro group strongly activates a 4-chloro substituent toward displacement. |

| Nucleophile | The structure and type of nucleophile can reverse typical selectivity patterns. | Tertiary amines can favor C2 attack on 2,4-dichloropyrimidines, whereas other amines favor C4. |

| Steric Hindrance | Bulky groups can block attack at adjacent positions, favoring reaction at more accessible sites. | A bulky group at C5 may disfavor attack at C4 and C6. |

Theoretical and Computational Chemistry Studies of Pyrimidine Glycine Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental tools for understanding the electronic properties of molecules like Ethyl N-(5-formylpyrimidin-2-YL)glycinate. nih.gov These methods, which solve the Schrödinger equation for a molecular system, provide detailed information about electron distribution and energy levels, which in turn dictate the molecule's chemical behavior. mdpi.com

The electronic structure is often analyzed through the prism of Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

For this compound, the pyrimidine (B1678525) ring, being an electron-deficient aromatic heterocycle, significantly influences the electronic landscape. researchgate.net The nitrogen atoms and the formyl group act as electron-withdrawing groups, affecting the electron density across the molecule. Natural Bond Orbital (NBO) analysis can further elucidate intramolecular charge transfer and stabilizing interactions between donor and acceptor orbitals. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of a Pyrimidine-Glycinate Structure

| Property | Description | Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity. | 3.2 D |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 7.1 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | 1.2 eV |

Note: Values are illustrative and would be derived from specific quantum chemical calculations (e.g., at the DFT/B3LYP/6-31G(d,p) level of theory). researchgate.net

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful and widely used method in computational chemistry for studying the mechanisms of chemical reactions involving pyrimidine derivatives. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for exploring complex potential energy surfaces. mdpi.comnih.gov

DFT calculations are employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. For this compound, a key reaction would be the nucleophilic addition to the formyl group, a common reaction for aldehydes. growingscience.com

By calculating the energies of stationary points along a proposed reaction coordinate, a detailed energy profile can be constructed. The transition state, representing the highest energy point along the lowest energy path, is located and characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a primary determinant of the reaction rate. mdpi.com

DFT can also predict the reactivity and regioselectivity of reactions. For electrophilic substitution on the pyrimidine ring, DFT calculations can determine the most likely site of attack by evaluating the stability of potential intermediates (sigma complexes). growingscience.com The electron-withdrawing nature of the substituents on this compound would heavily influence this selectivity.

Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Description | Activation Energy (kcal/mol) |

|---|---|---|

| Step 1: Nucleophilic Attack | A nucleophile attacks the formyl carbon. | 15.2 |

| Step 2: Proton Transfer | A proton is transferred to the oxygen atom of the former formyl group. | 8.5 |

Note: These values are hypothetical for a reaction like a Grignard addition to the formyl group and serve to illustrate the data obtained from DFT studies.

Molecular Modeling and Conformational Analysis of Pyrimidine-Glycinate Structures

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. mdpi.com Molecular modeling techniques are used to explore the conformational landscape of this compound to identify low-energy, stable conformations. nih.gov

The pyrimidine ring itself possesses a degree of conformational flexibility, and can deviate from perfect planarity. researchgate.net However, the most significant conformational freedom in this molecule arises from the rotation around several single bonds:

The bond connecting the glycinate (B8599266) nitrogen to the pyrimidine ring (C2-N bond).

The bonds within the ethyl glycinate side chain (N-CH2, CH2-C=O, C-O, and O-CH2 bonds).

By systematically rotating these bonds (performing a potential energy scan), a conformational energy map can be generated. This analysis reveals the most stable conformers and the energy barriers between them. The results often show that specific conformations are stabilized by intramolecular interactions, such as a weak hydrogen bond between the N-H of the glycinate and a nitrogen atom of the pyrimidine ring. mdpi.com

Table 3: Conformational Analysis of Key Dihedral Angles

| Dihedral Angle | Description | Stable Conformation(s) (Degrees) | Energy Barrier (kcal/mol) |

|---|---|---|---|

| C(6)-C(2)-N-C(gly) | Rotation around the pyrimidine-glycine linkage. | ~30°, ~150° | 4.5 |

| C(2)-N-C(gly)-C(O) | Orientation of the carbonyl group relative to the pyrimidine ring. | ~0° (planar), ~180° (planar) | 2.8 |

| N-C(gly)-C(O)-O | Conformation of the ester group. | ~0° (syn-periplanar) | >10 (for anti-periplanar) |

Note: Angles and energies are representative values derived from studies on similar flexible molecules.

Analysis of Intramolecular and Intermolecular Noncovalent Interactions within Pyrimidine Systems

Noncovalent interactions are crucial forces that govern molecular recognition, crystal packing, and the structure of biological macromolecules. mst.edunih.gov In pyrimidine systems, these interactions play a significant role. acs.org For this compound, both intramolecular and intermolecular noncovalent interactions can be analyzed using computational methods.

Intramolecular Interactions: The specific arrangement of functional groups in the molecule allows for potential intramolecular hydrogen bonds, such as between the N-H group of the glycinate and the N1 atom of the pyrimidine ring, or between a C-H bond and the formyl oxygen. These interactions can lock the molecule into a preferred conformation.

Intermolecular Interactions: In the solid state or in solution, molecules of this compound can interact with each other or with solvent molecules through a variety of noncovalent forces:

Hydrogen Bonding: The N-H group is a classic hydrogen bond donor, while the pyrimidine nitrogens, the formyl oxygen, and the ester carbonyl oxygen are all potential acceptors. mst.edu

π-π Stacking: The electron-deficient pyrimidine ring can engage in stacking interactions with other aromatic rings.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM), Noncovalent Interaction (NCI) index analysis, and Hirshfeld surface analysis are used to visualize and quantify these weak interactions. researchgate.netrsc.org For example, Hirshfeld analysis can map the close contacts on the molecular surface, providing a quantitative breakdown of the different types of intermolecular interactions present in a crystal structure. researchgate.net

Table 4: Types of Noncovalent Interactions in Pyrimidine-Glycinate Systems

| Interaction Type | Description | Typical Energy (kcal/mol) |

|---|---|---|

| N-H···O | Strong hydrogen bond between the glycinate NH and a carbonyl/formyl oxygen of another molecule. | 4.0 - 7.0 |

| N-H···N | Hydrogen bond between the glycinate NH and a pyrimidine nitrogen of another molecule. | 3.0 - 6.0 |

| C-H···O | Weak hydrogen bond involving aromatic or aliphatic C-H and an oxygen acceptor. | 0.5 - 2.5 |

| C-H···N | Weak hydrogen bond involving a C-H bond and a pyrimidine nitrogen acceptor. mst.edu | 0.5 - 2.0 |

| π-π Stacking | Interaction between the electron clouds of adjacent pyrimidine rings. | 1.0 - 3.0 |

Ethyl N 5 Formylpyrimidin 2 Yl Glycinate As a Privileged Synthetic Intermediate

Precursor in the Synthesis of Novel Fused and Polycyclic Heterocyclic Systems

The dual functionality of Ethyl N-(5-formylpyrimidin-2-YL)glycinate makes it an ideal starting material for synthesizing fused ring systems. The formyl group at the 5-position is a key electrophilic center that can readily participate in cyclization reactions with adjacent nucleophiles to form a new ring fused to the pyrimidine (B1678525) core.

Formation of Pyrrolo[2,3-d]pyrimidine Scaffolds

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a core component of many compounds developed as inhibitors of key cellular enzymes like kinases, making them significant candidates in cancer therapy. nih.gov The synthesis of this scaffold can be achieved starting from a suitably substituted pyrimidine.

A general and effective strategy involves the condensation of a 5-formylpyrimidine derivative with a compound that can provide the necessary atoms to form the pyrrole (B145914) ring. For instance, a one-pot, three-component reaction involving arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been shown to produce polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields. scielo.org.mx In the context of this compound, the formyl group is primed for reaction. Condensation with a reagent containing an activated methylene (B1212753) group (e.g., a compound with a Z-CH₂-R structure, where Z is an electron-withdrawing group) under basic or acidic conditions can initiate a sequence of reactions, including Knoevenagel condensation followed by intramolecular cyclization and aromatization, to yield the pyrrolo[2,3-d]pyrimidine framework. nih.govrsc.org The ethyl glycinate (B8599266) side chain can be retained or modified in subsequent steps, allowing for further molecular diversification.

Table 1: Representative Pyrrolo[2,3-d]pyrimidine Synthesis Strategies

| Starting Pyrimidine | Reagents | Key Reaction Type | Resulting Scaffold |

|---|---|---|---|

| 5-Formylpyrimidine | Tosyl-methyl isocyanide (TosMIC) | Van Leusen reaction | Pyrrolo[2,3-d]pyrimidine |

| 5-Formyl-6-aminouracil | Active methylene compounds | Knoevenagel condensation / Cyclization | Pyrrolo[2,3-d]pyrimidine |

Construction of Thieno[2,3-d]pyrimidine (B153573) Frameworks

The thieno[2,3-d]pyrimidine core is another critical scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antifungal, antitumor, and kinase inhibitory properties. nih.govrsc.orgscielo.br The construction of this framework often relies on the Gewald reaction or related cyclization strategies starting from a functionalized pyrimidine.

Starting with this compound, the formyl group can undergo condensation with a sulfur-containing reagent that also possesses an activated methylene group. A classic approach is the reaction with an alkyl cyanoacetate (B8463686) and elemental sulfur in the presence of a base. This leads to the in-situ formation of a sulfur nucleophile that attacks the product of the Knoevenagel condensation between the formyl group and the active methylene compound. Subsequent intramolecular cyclization and aromatization afford the thieno[2,3-d]pyrimidine skeleton. The ethyl glycinate moiety on the pyrimidine ring remains available for further functionalization. mdpi.com

Role in the Diversification of Pyrimidine-Based Chemical Libraries

The generation of chemical libraries—large collections of structurally related compounds—is a cornerstone of modern drug discovery, enabling high-throughput screening for biological activity. nih.gov this compound is an excellent platform for building such libraries due to its reactive functional groups.

Analog Synthesis for Comprehensive Structural Exploration

The formyl and ethyl ester groups of the title compound serve as versatile handles for creating a wide array of analogs. This allows for a systematic exploration of the structure-activity relationship (SAR), which is crucial for optimizing a lead compound's potency and selectivity.

Formyl Group Reactions: The aldehyde can be converted into numerous other functional groups. For example, reductive amination can introduce a diverse set of amine-containing side chains. Wittig-type reactions can install various carbon-carbon double bonds, and oxidation can yield a carboxylic acid, which can then be converted to amides or esters.

Ethyl Glycinate Modification: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of amides. Alternatively, the ester can be reduced to an alcohol or react with Grignard reagents to introduce other substituents.

This dual reactivity allows chemists to independently or sequentially modify two different positions of the molecule, rapidly generating a large matrix of analogs for biological evaluation.

Applications in Parallel Synthesis for Compound Library Generation

Parallel synthesis techniques are designed to produce large numbers of compounds simultaneously. The utility of this compound extends to these high-throughput methods, particularly in solid-phase synthesis. researchgate.netmdpi.com The molecule can be anchored to a solid support (resin) via one of its functional groups, for example, by forming an amide bond after hydrolysis of the ester. Once immobilized, the free formyl group can be subjected to a series of reactions with different reagents in separate reaction vessels. After the desired transformations are complete, the final products can be cleaved from the resin. This approach streamlines the synthesis and purification process, making it highly efficient for generating large compound libraries for screening purposes. researchgate.net

Advanced Applications in Scaffold-Based Chemical Design

Scaffold-based design is a drug discovery strategy that utilizes a core molecular framework, or scaffold, known to interact with a particular class of biological targets. nih.gov The pyrimidine ring is considered a privileged scaffold because its derivatives have been shown to bind to a wide variety of biological targets, especially protein kinases. nih.govresearchgate.net

This compound embodies the principles of scaffold-based design. The pyrimidine core acts as the foundational anchor, while the formyl and glycinate substituents serve as vectors for introducing diversity. By strategically modifying these substituents, medicinal chemists can fine-tune the molecule's properties to achieve potent and selective interactions with a specific target. For example, in kinase inhibitor design, the pyrimidine core can form key hydrogen bonds in the hinge region of the ATP-binding site, while the side chains extending from the C2 and C5 positions can be optimized to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity. nih.gov The ability to readily synthesize fused heterocycles like pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines from this intermediate further expands its utility, allowing for scaffold hopping and the exploration of different core structures while retaining key interaction points.

Table 2: Functional Group Transformations for Library Synthesis

| Functional Group | Reaction Type | Resulting Functional Group | Potential for Diversity |

|---|---|---|---|

| Formyl (-CHO) | Reductive Amination | Amine (-CH₂-NRR') | High (diverse amines) |

| Formyl (-CHO) | Wittig Reaction | Alkene (-CH=CHR) | High (diverse ylides) |

| Formyl (-CHO) | Oxidation | Carboxylic Acid (-COOH) | Moderate (can be derivatized) |

| Ethyl Ester (-COOEt) | Hydrolysis & Amide Coupling | Amide (-CONH-R) | High (diverse amines) |

常见问题

Q. What are common synthetic routes for Ethyl N-(5-formylpyrimidin-2-YL)glycinate?

Methodological Answer: The synthesis typically involves coupling ethyl glyoxylate derivatives with functionalized pyrimidine amines. For example:

- Reductive alkylation : Ethyl glyoxylate hydrate reacts with amines (e.g., 5-formylpyrimidin-2-amine) under reducing conditions (e.g., NaBH₃CN) to form glycinate esters. This method avoids chromatography and achieves high yields .

- Condensation reactions : Ethyl isocyanatoacetate or ethyl isothiocyanatoacetate can react with pyrimidine derivatives in the presence of catalysts like pyridine or acetic acid, forming urethane intermediates that cyclize to the target compound .

Q. Key Considerations :

- Use Boc-protected amines to prevent side reactions during alkylation .

- Monitor reaction progress via TLC or HPLC to optimize coupling efficiency.

Q. How is this compound characterized for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (500 MHz, CDCl₃/DMSO-d₆) confirm ester carbonyl signals (~170 ppm) and pyrimidine ring protons (δ 8.5–9.0 ppm). Discrepancies in chemical shifts may indicate isomeric impurities .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validate purity (>98%) by matching experimental C/H/N/O percentages to theoretical values .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Engineering Controls : Use fume hoods or closed systems to limit inhalation exposure. Install emergency showers/eye baths .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with skin/eyes, as glycinate esters can cause irritation .

- Thermal Hazards : Store below 25°C in airtight containers. Decomposition at high temperatures releases toxic fumes (e.g., CO, NOₓ) .

Advanced Research Questions

Q. How can coupling efficiency between ethyl glyoxylate and 5-formylpyrimidin-2-amine be optimized?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., diarylprolinol) to enhance enantioselectivity and yield .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of pyrimidine derivatives.

- Temperature Control : Maintain 0–5°C during exothermic steps to suppress side reactions (e.g., imine formation) .

Q. How to resolve discrepancies in reported physical properties (e.g., melting point)?

Methodological Answer:

Q. What strategies mitigate thermal decomposition during storage?

Methodological Answer:

- Stability Studies : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C for similar esters) .

- Additive Stabilization : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent oxidation of the formyl group.

Q. How does structural modification of the pyrimidine ring affect bioactivity?

Methodological Answer:

- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 4-position to enhance insecticidal activity, as seen in meta-diamide analogs (100% mortality at 0.1 mg/L) .

- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., GABA-gated chloride channels).

Q. How to analyze byproducts formed during synthesis?

Methodological Answer:

- LC-MS/MS : Detect thiourea intermediates or imidazo derivatives (common side products) using reverse-phase C18 columns and gradient elution .

- Isolation via Column Chromatography : Separate byproducts using silica gel (hexane/ethyl acetate) for structural elucidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。